![molecular formula C10H21ClN2O3 B2439911 Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride CAS No. 2445750-68-3](/img/structure/B2439911.png)
Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride
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Overview
Description
Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate; hydrochloride, also known as L-MAP, is a chemical compound that has been widely studied in scientific research. This compound is a derivative of L-leucine, one of the essential amino acids in the human body. L-MAP has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride is not fully understood. However, it has been suggested that Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride may act as a competitive inhibitor of specific enzymes or receptors. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been found to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has also been shown to bind to specific receptors, preventing the binding of other ligands and blocking the receptor's signaling pathway.
Biochemical and Physiological Effects:
Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been found to have various biochemical and physiological effects in laboratory experiments. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase and angiotensin-converting enzyme (ACE). Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has also been found to bind to specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the opioid receptor. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been shown to have analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has several advantages for laboratory experiments. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride is a small molecule that can be easily synthesized and purified. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been found to have specific biological activities, making it a valuable tool for drug discovery and protein engineering. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has also been used to study protein-protein interactions, providing insights into the structure and function of proteins.
However, there are also limitations to the use of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride in laboratory experiments. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has a short half-life in vivo, making it difficult to study its long-term effects. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride may also have off-target effects, binding to other enzymes or receptors and interfering with their activity. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride may also have limited solubility in aqueous solutions, making it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the study of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride. One direction is the development of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride-based drugs for the treatment of specific diseases, such as Alzheimer's disease and hypertension. Another direction is the use of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride for the design and synthesis of novel peptides with specific biological activities. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride may also be used to study protein-protein interactions and the structure and function of proteins. Further research is needed to fully understand the mechanism of action of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride and its potential applications in scientific research.
Conclusion:
In conclusion, Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride is a valuable tool in scientific research, with various applications in drug discovery, protein engineering, and studies of protein-protein interactions. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has specific biological activities, making it a useful tool for laboratory experiments. However, there are also limitations to the use of Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The most common method for synthesizing Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride is the solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been widely used in scientific research for various purposes, including drug discovery, protein engineering, and studies of protein-protein interactions. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has been found to be an effective tool for designing and synthesizing peptides with specific biological activities, such as enzyme inhibition or receptor binding. Methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride has also been used to study the structure and function of proteins, including the interaction between proteins and small molecules.
properties
IUPAC Name |
methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHYLMJQPYGQBM-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride |
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